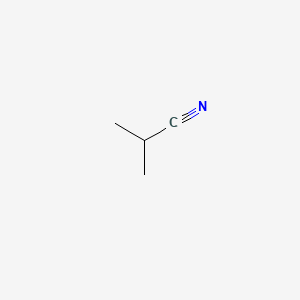

1-(1-Chloroethyl)-4-isobutylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-chloroethyl)-4-(2-methylpropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBVCQUMYJRBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977600 | |

| Record name | 1-(1-Chloroethyl)-4-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62049-65-4 | |

| Record name | 1-(4′-Isobutylphenyl)ethyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62049-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Chloroethyl)-4-isobutylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062049654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Chloroethyl)-4-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-chloroethyl)-4-isobutylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(1-Chloroethyl)-4-isobutylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(1-Chloroethyl)-4-isobutylbenzene. This compound is a key intermediate in the synthesis of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). A thorough understanding of its characteristics is crucial for process optimization, quality control, and the development of novel synthetic routes.

Core Chemical Properties

This compound is a halogenated aromatic hydrocarbon. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇Cl | [1][2] |

| Molecular Weight | 196.72 g/mol | [1][3] |

| CAS Number | 62049-65-4 | [1][4] |

| Appearance | Not specified (likely a liquid) | N/A |

| Boiling Point | 260.1 °C at 760 mmHg | [1] |

| Melting Point | 59-60 °C | [4] |

| Density | 0.98 g/cm³ | [1] |

| Flash Point | 103.6 °C | [1] |

| Refractive Index | 1.504 | [1] |

| Vapor Pressure | 0.0202 mmHg at 25 °C | [1] |

| InChI Key | SPBVCQUMYJRBMD-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(C)CC1=CC=C(C=C1)C(C)Cl | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from isobutylbenzene (B155976). This pathway is a classical example of Friedel-Crafts acylation followed by reduction and chlorination, a common strategy in the synthesis of aryl-alkanes and their derivatives.

Experimental Protocol: Two-Step Synthesis

Step 1: Friedel-Crafts Acylation of Isobutylbenzene to 4-Isobutylacetophenone

This step introduces an acetyl group onto the isobutylbenzene ring, predominantly at the para position due to the ortho-para directing effect of the isobutyl group and steric hindrance at the ortho position.

-

Materials:

-

Isobutylbenzene

-

Acetic anhydride (B1165640)

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Dichloromethane (B109758) (or another inert solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux and extraction

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve isobutylbenzene in dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add acetic anhydride dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-isobutylacetophenone.

-

Purify the product by vacuum distillation.

-

Step 2: Reduction of 4-Isobutylacetophenone and Chlorination to this compound

The ketone is first reduced to the corresponding alcohol, which is then converted to the target chloride.

-

Materials:

-

4-Isobutylacetophenone

-

Sodium borohydride (B1222165) (NaBH₄)

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

-

Pyridine (B92270) (optional, as a catalyst for chlorination with SOCl₂)

-

Dichloromethane or another inert solvent

-

Standard laboratory glassware

-

-

Procedure (Reduction):

-

Dissolve 4-isobutylacetophenone in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(4-isobutylphenyl)ethanol (B131453).

-

-

Procedure (Chlorination):

-

Dissolve the crude 1-(4-isobutylphenyl)ethanol in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (or bubble HCl gas through the solution). If using thionyl chloride, a catalytic amount of pyridine can be added.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Carefully add water to quench the excess thionyl chloride.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield this compound. Further purification can be achieved by vacuum distillation.

-

Caption: Synthesis pathway for this compound.

Spectroscopic Data (Predicted)

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.1-7.3 (m, 4H): Aromatic protons of the benzene (B151609) ring.

-

δ 5.1 (q, J=6.8 Hz, 1H): Methine proton (-CH(Cl)-).

-

δ 2.45 (d, J=7.2 Hz, 2H): Methylene protons of the isobutyl group (-CH₂-).

-

δ 1.85 (m, 1H): Methine proton of the isobutyl group (-CH(CH₃)₂).

-

δ 1.8 (d, J=6.8 Hz, 3H): Methyl protons adjacent to the chlorine (-CH(Cl)CH₃).

-

δ 0.9 (d, J=6.6 Hz, 6H): Methyl protons of the isobutyl group (-CH(CH₃)₂).

¹³C NMR (CDCl₃, 100 MHz):

-

δ 142.0: Quaternary aromatic carbon attached to the isobutyl group.

-

δ 140.0: Quaternary aromatic carbon attached to the chloroethyl group.

-

δ 129.5 (2C): Aromatic CH carbons ortho to the isobutyl group.

-

δ 126.5 (2C): Aromatic CH carbons ortho to the chloroethyl group.

-

δ 60.0: Methine carbon bearing the chlorine atom (-CH(Cl)-).

-

δ 45.0: Methylene carbon of the isobutyl group (-CH₂-).

-

δ 30.0: Methine carbon of the isobutyl group (-CH(CH₃)₂).

-

δ 25.0: Methyl carbon adjacent to the chlorine (-CH(Cl)CH₃).

-

δ 22.5 (2C): Methyl carbons of the isobutyl group (-CH(CH₃)₂).

Infrared (IR) Spectroscopy (Liquid Film):

-

~3050-3020 cm⁻¹: C-H stretching (aromatic).

-

~2960-2870 cm⁻¹: C-H stretching (aliphatic).

-

~1610, 1510 cm⁻¹: C=C stretching (aromatic ring).

-

~1465 cm⁻¹: C-H bending (aliphatic).

-

~820 cm⁻¹: C-H out-of-plane bending (para-disubstituted benzene).

-

~750-650 cm⁻¹: C-Cl stretching.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of this compound, allowing for both separation and identification.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection of the sample dissolved in a volatile solvent like dichloromethane or hexane.

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase to 250-280 °C at a rate of 10-20 °C/min.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z 196 (and the M+2 isotope peak at m/z 198 due to ³⁷Cl).

-

Base Peak: m/z 161 ([M-Cl]⁺).

-

Other Fragments: Loss of the ethyl group, cleavage of the isobutyl group.

-

Caption: General workflow for GC-MS analysis.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As a chlorinated hydrocarbon, it may be harmful if swallowed, inhaled, or absorbed through the skin. It is also important to avoid contact with strong oxidizing agents. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

This technical guide provides a solid foundation for understanding the chemical properties and handling of this compound. The provided protocols and data are intended to be a starting point for laboratory work, and researchers should always adhere to best practices in chemical synthesis and analysis.

References

physicochemical properties of 1-(1-Chloroethyl)-4-isobutylbenzene

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Chloroethyl)-4-isobutylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a key intermediate in the synthesis of various pharmaceutical compounds, most notably Ibuprofen. This document details the compound's fundamental chemical and physical characteristics, outlines standard experimental methodologies for their determination, and illustrates its role in a significant synthetic pathway.

Core Physicochemical Data

This compound, with the CAS number 62049-65-4, is an aromatic organic compound. Its structural features, including the isobutyl group and the chloroethyl substituent on the benzene (B151609) ring, dictate its physical properties and chemical reactivity. The following table summarizes its key physicochemical data.

| Property | Value |

| Molecular Formula | C₁₂H₁₇Cl[1][2][3][4] |

| Molecular Weight | 196.72 g/mol [4][5] |

| Melting Point | 59-60 °C[1][4][6][7] |

| Boiling Point | 260.1 °C at 760 mmHg[1][2][6][7] |

| Density | 0.98 g/cm³[1][2][3][7] |

| Flash Point | 103.6 °C[1][2][3][7] |

| Vapor Pressure | 0.0202 mmHg at 25°C[1][2] |

| Refractive Index | 1.504[1][2][7] |

| LogP (Octanol-Water Partition Coefficient) | 4.18[5][7] |

| EINECS Number | 263-391-9[1][2][4] |

General Experimental Protocols

While specific experimental reports for determining the are not detailed in publicly available literature, the following are standard, widely accepted methodologies for obtaining such data.

2.1 Determination of Melting Point

-

Methodology: Differential Scanning Calorimetry (DSC) or the capillary method are standard.

-

Protocol (Capillary Method):

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device) alongside a calibrated thermometer.

-

The apparatus is heated slowly and steadily (1-2 °C per minute) as the melting range approaches.

-

The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid.

-

2.2 Determination of Boiling Point

-

Methodology: Distillation method under atmospheric pressure.

-

Protocol:

-

The compound is placed in a distillation flask with boiling chips.

-

A condenser and a thermometer are fitted to the flask. The thermometer bulb should be positioned just below the side arm of the flask to ensure it accurately measures the temperature of the vapor.

-

The flask is heated gently.

-

The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature reading during distillation. For a pressure of 760 mmHg, this is the normal boiling point.

-

2.3 Determination of Density

-

Methodology: Use of a pycnometer or a digital density meter.

-

Protocol (Pycnometer):

-

The weight of a clean, dry pycnometer (a flask with a specific volume) is recorded.

-

The pycnometer is filled with the sample (in its liquid state, i.e., above its melting point) and weighed.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature and weighed.

-

The density of the sample is calculated using the weights and the known density of the reference substance.

-

Role in Synthesis: The BHC Ibuprofen Process

This compound is a critical intermediate in the BHC (Boots Hoechst Celanese) synthesis of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[8] This pathway is noted for its high atom economy. The diagram below illustrates the key transformation involving this intermediate.

Caption: Synthesis of Ibuprofen via the BHC process highlighting the key intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 62049-65-4 [chemnet.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound CAS#: 62049-65-4 [m.chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 62049-65-4 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Ibuprofen - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of 1-(1-Chloroethyl)-4-isobutylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(1-Chloroethyl)-4-isobutylbenzene, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. This document details available spectroscopic data, outlines general experimental protocols for acquiring such data, and presents a visualization of its role in the synthesis of Ibuprofen.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound. Due to its nature as a reactive intermediate, complete experimental spectra are not always readily available in the public domain. In such cases, predicted data based on established principles and spectral databases for analogous compounds are provided.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.32 | d | 8.1 | 2 | Ar-H (ortho to -CH(Cl)CH₃) |

| 7.12 | d | 7.8 | 2 | Ar-H (meta to -CH(Cl)CH₃) |

| 5.09 | q | 6.9 | 1 | -CH(Cl)CH₃ |

| 2.46 | d | 7.2 | 2 | -CH₂(isobutyl) |

| 1.85 | m | 1 | -CH(isobutyl) | |

| 1.85 | d | 6.9 | 3 | -CH(Cl)CH₃ |

| 0.898 | d | 6.6 | 6 | -CH(CH₃)₂(isobutyl) |

Solvent: CDCl₃, Reference: TMS at 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| 142.5 | Ar-C (quaternary, attached to isobutyl) |

| 140.0 | Ar-C (quaternary, attached to chloroethyl) |

| 129.5 | Ar-CH (meta to -CH(Cl)CH₃) |

| 126.0 | Ar-CH (ortho to -CH(Cl)CH₃) |

| 60.0 | -CH(Cl)CH₃ |

| 45.0 | -CH₂(isobutyl) |

| 30.0 | -CH(isobutyl) |

| 25.0 | -CH(Cl)CH₃ |

| 22.5 | -CH(CH₃)₂(isobutyl) |

Note: These are predicted values based on structure-property relationships and may differ from experimental values.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Relative Abundance |

| 196/198 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) | Moderate |

| 161 | [M - Cl]⁺ | High |

| 133 | [M - C₄H₉]⁺ | Moderate |

| 117 | [C₉H₁₁]⁺ | High (Tropylium ion) |

| 91 | [C₇H₇]⁺ | Moderate |

| 57 | [C₄H₉]⁺ (isobutyl cation) | High |

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for alkylbenzenes and chlorinated hydrocarbons. The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3050 | C-H stretch | Medium | Aromatic C-H |

| 2960-2850 | C-H stretch | Strong | Aliphatic C-H (isobutyl and ethyl) |

| ~1610, ~1510 | C=C stretch | Medium | Aromatic ring |

| ~1465 | C-H bend | Medium | Aliphatic C-H |

| ~820 | C-H out-of-plane bend | Strong | 1,4-disubstituted benzene |

| ~750-650 | C-Cl stretch | Strong | Chloroalkane |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like this compound. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be free of particulate matter.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition (¹H NMR):

-

Use a standard 300 or 500 MHz NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Accumulate 8-16 scans for a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Use a 75 or 125 MHz NMR spectrometer.

-

Employ proton decoupling to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is typically used.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. For less volatile compounds, direct infusion via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

-

Ionization:

-

Electron Ionization (EI) for GC-MS: Use a standard electron energy of 70 eV to induce fragmentation.

-

ESI or APCI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ion source.

-

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observed.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Sample: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid Sample (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder or pure solvent to subtract from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Visualization of Synthetic Pathway

This compound is a crucial intermediate in several synthetic routes to Ibuprofen. The following diagram illustrates a common synthetic pathway.

The Boots-Hoechst-Celanese Process for Ibuprofen: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core of the Boots-Hoechst-Celanese (BHC) process for the synthesis of ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID). The BHC process represents a significant advancement in green chemistry over the original Boots synthesis, offering a more atom-economical and efficient three-step route. This document provides a comprehensive overview of the key intermediates, including quantitative data, detailed experimental protocols, and visualizations of the process workflow.

Process Overview

The BHC process for ibuprofen synthesis commences with the Friedel-Crafts acylation of isobutylbenzene. The resulting intermediate, 4'-isobutylacetophenone (B122872), is then catalytically hydrogenated to form 1-(4'-isobutylphenyl)ethanol. The final step involves the carbonylation of this alcohol to yield ibuprofen. This streamlined process significantly reduces waste and improves overall yield compared to the older six-step Boots process.[1][2]

Key Intermediates and Synthesis

The two primary intermediates in the BHC process are 4'-isobutylacetophenone and 1-(4'-isobutylphenyl)ethanol. The following sections provide detailed information on their synthesis.

Intermediate 1: 4'-Isobutylacetophenone

The first key intermediate is 4'-isobutylacetophenone, formed through the Friedel-Crafts acylation of isobutylbenzene.

Reaction: Isobutylbenzene + Acetic Anhydride → 4'-Isobutylacetophenone + Acetic Acid

Catalyst: Hydrogen Fluoride (B91410) (HF)

| Parameter | Value | Reference |

| Starting Material | Isobutylbenzene | [3] |

| Acylating Agent | Acetic Anhydride | [3] |

| Catalyst | Hydrogen Fluoride (HF) | [3][4] |

| Reaction Temperature | 60 to 165 °C | [4] |

| Reaction Time | 2 to 24 hours | [4] |

A continuous process for the production of 4'-isobutylacetophenone (4-IBAP) can be carried out in an extractor-reactor. Liquid hydrogen fluoride (HF) and an acetylating agent, such as acetyl fluoride or acetic anhydride, are fed into the reactor to form an HF-rich phase containing the acetylating agent. Isobutylbenzene (IBB) is then introduced, forming a second, IBB-rich phase.[3]

The two phases are contacted in a manner that allows the acetylating agent to react with IBB, forming 4-IBAP which is extracted into the HF-rich phase. The lighter IBB-rich phase, containing unreacted IBB, is externally recycled back to the IBB feed point along with fresh IBB. The HF-rich stream containing the 4-IBAP product is withdrawn from the extractor-reactor.[3]

Intermediate 2: 1-(4'-Isobutylphenyl)ethanol

The second key intermediate, 1-(4'-isobutylphenyl)ethanol, is produced by the catalytic hydrogenation of 4'-isobutylacetophenone.

Reaction: 4'-Isobutylacetophenone + H₂ → 1-(4'-Isobutylphenyl)ethanol

Catalyst: Raney Nickel or Palladium on Carbon

| Parameter | Value | Reference |

| Starting Material | 4'-Isobutylacetophenone | [5] |

| Hydrogenation Catalyst | Raney Nickel or Palladium on Carbon | [5][6] |

| Solvent | Typically absent (neat) | [5] |

| Hydrogen Pressure | 10 to 1200 psig | [5] |

| Reaction Temperature | 10 to 150 °C | [5] |

| Reaction Time | 0.25 to 10 hours | [5] |

| Yield | 96.6% | [7] |

The hydrogenation of 4'-isobutylacetophenone (IBAP) to 1-(4'-isobutylphenyl)ethanol (IBPE) is conducted in the absence of a solvent using a treated activated sponge nickel catalyst, such as Raney nickel.[5] The catalyst, typically wetted with a protective liquid like water, is first washed with an organic liquid that is soluble in both the protective liquid and the reactant/product (e.g., a lower alkanol like isopropanol).[5]

The washed catalyst is then introduced into the reactor with the IBAP. The hydrogenation is carried out under a hydrogen pressure of approximately 10 to 1200 psig and at a temperature ranging from 10 to 150°C. The reaction is typically allowed to proceed for 0.25 to 10 hours to achieve a high conversion of IBAP and a high yield of IBPE.[5]

Final Product Synthesis: Ibuprofen

The final step of the BHC process is the carbonylation of 1-(4'-isobutylphenyl)ethanol to produce ibuprofen.

Reaction: 1-(4'-Isobutylphenyl)ethanol + CO → Ibuprofen

Catalyst: Palladium complex (e.g., PdCl₂(PPh₃)₂)

| Parameter | Value | Reference |

| Starting Material | 1-(4'-Isobutylphenyl)ethanol | [8] |

| Reagent | Carbon Monoxide (CO) | [8] |

| Catalyst | Palladium compound with a phosphine (B1218219) ligand | [8] |

| Co-catalyst/Medium | Acidic aqueous medium (e.g., HCl) | [6][8] |

| CO Pressure | at least 500 psig (approx. 35 bar) | [8] |

| Reaction Temperature | at least 10 °C (typically around 130 °C) | [7][8] |

| Conversion | ~99% | [7] |

| Product Purity | 99.6% | [7] |

The carbonylation of 1-(4'-isobutylphenyl)ethanol (IBPE) is performed in an acidic aqueous medium. The reaction mixture contains the IBPE, a palladium catalyst complexed with a phosphine ligand (e.g., PdCl₂(PPh₃)₂), and an acid such as hydrogen chloride to provide dissociated hydrogen and halide ions.[6][8]

The reaction is carried out at a temperature of at least 10°C (a typical temperature is around 130°C) and a carbon monoxide pressure of at least 500 psig.[7][8] The mole ratio of hydrogen ions and halide ions to IBPE is at least about 0.15.[8] Upon completion, the reaction mixture forms two phases: an aqueous phase containing the acid and a water-miscible organic solvent (if used), and an organic phase containing ibuprofen and the palladium catalyst. The ibuprofen can then be isolated and purified.[8]

Visualizations

Boots-Hoechst-Celanese Process Workflow

Caption: Workflow of the Boots-Hoechst-Celanese process for ibuprofen synthesis.

Logical Relationship of Key Intermediates

Caption: The sequential relationship of key intermediates in the BHC process.

References

- 1. Blog Archives - The Science Snail [sciencesnail.com]

- 2. benchchem.com [benchchem.com]

- 3. US5068448A - Process for the production of 4'-isobutylacetophenone - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. EP0358420A2 - Method of producing 1-(4'-isobutylphenyl) ethanol - Google Patents [patents.google.com]

- 6. Ibuprofen - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. US4981995A - Method for producing ibuprofen - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Friedel-Crafts Acylation of Isobutylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation of isobutylbenzene (B155976) is a cornerstone of industrial organic synthesis, most notably as a key step in the production of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). This technical guide provides an in-depth exploration of this critical reaction, detailing the underlying mechanisms, comparing various catalytic systems and acylating agents, and presenting detailed experimental protocols. Quantitative data on reaction yields and regioselectivity are systematically compiled for comparative analysis. Furthermore, this document includes visualizations of the reaction mechanism and experimental workflows to facilitate a deeper understanding for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group onto an aromatic ring.[1] In the context of pharmaceutical manufacturing, the acetylation of isobutylbenzene to produce 4'-isobutylacetophenone (B122872) is of paramount importance as it serves as a direct precursor to ibuprofen. The reaction is typically catalyzed by Lewis acids, with traditional methods often employing aluminum chloride (AlCl₃).[2] However, environmental concerns and issues related to catalyst handling and waste disposal have spurred research into more benign and reusable catalytic systems, such as solid acid catalysts.[3][4]

This guide will delve into the nuances of this reaction, providing a comparative analysis of different methodologies and the resulting product distributions. A particular focus will be placed on the factors influencing the high regioselectivity required for the para-substituted product, which is the desired isomer for ibuprofen synthesis.

Reaction Mechanism

The Friedel-Crafts acylation of isobutylbenzene proceeds through a well-established electrophilic aromatic substitution mechanism. The reaction can be broken down into three primary steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent (e.g., acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion. The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[5][6]

-

Electrophilic Attack: The electron-rich aromatic ring of isobutylbenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

-

Deprotonation and Catalyst Regeneration: A weak base, typically the Lewis acid-halide complex (e.g., [AlCl₄]⁻), removes a proton from the carbon bearing the newly added acyl group. This step restores the aromaticity of the ring, yielding the final ketone product and regenerating the Lewis acid catalyst.

The isobutyl group is an ortho-, para-directing activator of the benzene (B151609) ring. Due to steric hindrance from the bulky isobutyl group, the acylation reaction predominantly occurs at the para position, leading to the desired 4'-isobutylacetophenone.

Data Presentation: A Comparative Analysis

The choice of catalyst, acylating agent, and reaction conditions significantly impacts the yield and regioselectivity of the Friedel-Crafts acylation of isobutylbenzene. The following tables summarize quantitative data from various reported methodologies.

Table 1: Acylation with Acetyl Chloride

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 4'-Isobutylacetophenone (%) | para:meta Ratio | Reference |

| AlCl₃ | Excess Isobutylbenzene | 5 - 10 | 1.5 | 90 | ~43:1 | Patent WO2007044270A1 |

| FeCl₃·6H₂O | TAAIL | 60 | 24 | - | para-selective | [7] |

| ZnCl₂ | - | - | - | - | - | [8] |

Note: TAAIL stands for Tunable Aryl Alkyl Ionic Liquids. Data for some entries were qualitative regarding yield and selectivity.

Table 2: Acylation with Acetic Anhydride (B1165640)

| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion of Isobutylbenzene (%) | Selectivity for 4'-Isobutylacetophenone (%) | Reference |

| Zeolite Beta (nanocrystalline) | None | 120 | 4 | 72 | 94 | [9] |

| Zeolite Beta | None | 60 - 165 | 2 - 24 | - | - | [2][10][11][12] |

| Al-KIT-6 (Si/Al=25) | None | - | - | 72 | 94 | [9] |

| Hydrogen Fluoride (HF) | HF | - | - | - | - | [13][14] |

| SiO₂-H₂SO₄ | 1,2-dichloroethane | 80 - 120 | - | Inactive | - | [3] |

| Hβ Zeolite | 1,2-dichloroethane | 80 - 120 | - | Inactive | - | [3] |

Note: Some references provide a range of conditions without specific yield data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Friedel-Crafts acylation of isobutylbenzene using different catalytic systems.

Protocol 1: AlCl₃-Catalyzed Acylation with Acetyl Chloride

This protocol is adapted from a patented procedure (WO2007044270A1).

Materials:

-

Isobutylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Crushed ice

-

Water

-

Organic solvent for extraction (e.g., dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked flask equipped with a stirrer and an addition funnel is charged with isobutylbenzene (1.0 molar equivalent).

-

The flask is cooled to 5°C in an ice bath.

-

Acetyl chloride (0.7 molar equivalents) and anhydrous aluminum chloride (0.67 molar equivalents) are combined in the addition funnel and slowly added to the stirred isobutylbenzene over 1.5 hours, maintaining the reaction temperature between 5 and 10°C.

-

After the addition is complete, the mixture is stirred at 5°C for an additional hour.

-

The reaction mixture is then carefully poured onto crushed ice with vigorous stirring to quench the reaction.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by distillation.

Protocol 2: Solid Acid-Catalyzed Acylation with Acetic Anhydride

This protocol is a general procedure based on the use of zeolite catalysts.[3][10]

Materials:

-

Isobutylbenzene

-

Acetic anhydride

-

Solid acid catalyst (e.g., Zeolite Beta)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

Procedure:

-

A mixture of isobutylbenzene (1.0 molar equivalent), acetic anhydride (1.2 molar equivalents), and the solid acid catalyst (e.g., 40 wt% with respect to the substrate) is stirred in a round-bottomed flask equipped with a reflux condenser under a nitrogen atmosphere.

-

The reaction mixture is heated to the desired temperature (e.g., 120°C) for the specified time (e.g., 3-4 hours).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solid catalyst is removed by filtration and washed with diethyl ether.

-

The filtrate is washed with a saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over an appropriate drying agent, filtered, and the solvent is evaporated.

-

The resulting crude product can be purified by column chromatography or distillation.

Factors Influencing Regioselectivity

The preferential formation of the para-isomer (4'-isobutylacetophenone) is critical for the economic viability of ibuprofen synthesis. The primary factors governing this regioselectivity are:

-

Steric Hindrance: The bulky isobutyl group sterically hinders the approach of the electrophile to the ortho positions, thereby favoring attack at the less hindered para position.

-

Reaction Temperature: Lower reaction temperatures generally enhance para-selectivity by favoring the thermodynamically more stable product and minimizing side reactions.

-

Catalyst Choice: The nature of the Lewis acid catalyst can influence the steric bulk of the electrophilic species, which in turn can affect the ortho/para product ratio. Solid acid catalysts with specific pore structures, such as certain zeolites, can offer high para-selectivity due to shape-selective catalysis.[15]

Conclusion

The Friedel-Crafts acylation of isobutylbenzene remains a vital transformation in the pharmaceutical industry. While traditional methods employing aluminum chloride are effective, the development of heterogeneous solid acid catalysts presents a more environmentally benign and sustainable alternative. This guide has provided a comprehensive overview of the reaction mechanism, a comparative analysis of quantitative data from various catalytic systems, and detailed experimental protocols. By understanding the interplay of catalysts, acylating agents, and reaction conditions, researchers and drug development professionals can optimize this crucial synthetic step for efficient and selective production of 4'-isobutylacetophenone, the key intermediate in ibuprofen synthesis. The provided visualizations of the reaction mechanism and experimental workflow serve as valuable tools for both educational and practical applications in the laboratory.

References

- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 2. DE60011870T2 - Process for the preparation of 4'-isobutylacetophenone - Google Patents [patents.google.com]

- 3. ijcps.org [ijcps.org]

- 4. Use of Solid Catalysts in Friedel-Crafts Acylation Reactions [air.unipr.it]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 8. allstudyjournal.com [allstudyjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. patents.justia.com [patents.justia.com]

- 11. EP1138662B1 - A process for the preparation of 4'-isobutylacetophenone - Google Patents [patents.google.com]

- 12. US6384285B1 - Process for the preparation of 4â²-isobutylacetophenone - Google Patents [patents.google.com]

- 13. US5068448A - Process for the production of 4'-isobutylacetophenone - Google Patents [patents.google.com]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(1-Chloroethyl)-4-isobutylbenzene: A Key Intermediate in Modern Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-Chloroethyl)-4-isobutylbenzene, a crucial chemical intermediate in the synthesis of one of the world's most widely used nonsteroidal anti-inflammatory drugs (NSAIDs), Ibuprofen. This document elucidates the compound's chemical identity, including its CAS number and synonyms, and details its physicochemical properties. A significant focus is placed on its role within the greener, more atom-economical Boots-Hoechst-Celanese (BHC) process for Ibuprofen production. Detailed experimental protocols for its synthesis and subsequent conversion are provided, alongside a workflow diagram illustrating its position in the manufacturing process. This guide is intended to be a valuable resource for professionals engaged in pharmaceutical research and development, process chemistry, and organic synthesis.

Chemical Identity and Properties

This compound is a halogenated aromatic hydrocarbon. Its primary significance lies in its role as a direct precursor to Ibuprofen in the BHC synthesis, a process lauded for its efficiency and reduced environmental impact compared to the traditional Boots process.[1][2]

CAS Number and Synonyms

The definitive identifier for this compound is its CAS Registry Number. It is also known by several other names in scientific literature and chemical catalogs.

-

Synonyms: 1-(1-chloroethyl)-4-(2-methylpropyl)benzene, 1-(4-Isobutylphenyl)ethyl chloride, 1-Chloro-1-(4-isobutylphenyl)ethane, p-(1-Chloroethyl)isobutylbenzene, 1-(4'-isobutylphenyl)ethyl chloride, 4-(1-Chloroethyl)isobutylbenzene.[3][4][5][8][9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction optimization, and purification.

| Property | Value |

| Molecular Formula | C₁₂H₁₇Cl |

| Molecular Weight | 196.72 g/mol |

| Boiling Point | 260.1 °C at 760 mmHg |

| Melting Point | 59-60 °C |

| Density | 0.98 g/cm³ |

| Flash Point | 103.6 °C |

| Refractive Index | 1.504 |

| Vapor Pressure | 0.0202 mmHg at 25 °C |

(Data sourced from multiple chemical databases and supplier information)[3][4][5][6][8][9]

Role in the BHC Synthesis of Ibuprofen

The Boots-Hoechst-Celanese (BHC) process is a three-step "green" synthesis of Ibuprofen that offers significant advantages over the older six-step Boots process, including higher atom economy and reduced waste.[1][2] this compound is a key intermediate in the final step of this innovative synthesis.

The overall workflow of the BHC process is depicted in the following diagram:

Figure 1: Workflow of the BHC process for Ibuprofen synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent conversion to Ibuprofen.

Synthesis of this compound

This procedure details the conversion of 1-(4-isobutylphenyl)ethanol to this compound via reaction with concentrated hydrochloric acid.[10]

-

Materials:

-

1-(4-isobutylphenyl)ethanol

-

Concentrated Hydrochloric Acid (12 M)

-

Separatory funnel

-

Standard laboratory glassware

-

-

Procedure:

-

Place 1.10 mL of 1-(4-isobutylphenyl)ethanol into a separatory funnel.

-

Carefully add 10.0 mL of 12.0 M hydrochloric acid to the separatory funnel.

-

Shake the mixture vigorously for a period of 5 minutes.

-

Allow the layers to separate. The organic layer contains the desired product.

-

The product can be used in the subsequent step, often without extensive purification.

-

Carbonylation to Ibuprofen

This protocol outlines the palladium-catalyzed carbonylation of this compound to yield Ibuprofen. This reaction is the cornerstone of the BHC process's efficiency.[11]

-

Materials:

-

This compound

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Carbon Monoxide (CO)

-

Aqueous acid (e.g., HCl)

-

High-pressure reactor (autoclave)

-

-

Procedure:

-

Charge a high-pressure reactor with this compound, the palladium catalyst, and the aqueous acidic medium.

-

Seal the reactor and purge with nitrogen, followed by several purges with carbon monoxide.

-

Pressurize the reactor with carbon monoxide to the desired pressure.

-

Heat the reaction mixture to the target temperature with vigorous stirring.

-

Maintain the reaction under constant CO pressure until the reaction is complete, which can be monitored by the cessation of gas uptake.

-

After cooling and depressurizing the reactor, the reaction mixture is worked up to isolate and purify the Ibuprofen product.

-

Conclusion

This compound is a pivotal intermediate in the modern, environmentally conscious synthesis of Ibuprofen. Its formation and subsequent carbonylation in the BHC process exemplify key principles of green chemistry, namely atom economy and process intensification. A thorough understanding of its properties and reaction chemistry, as detailed in this guide, is essential for researchers and professionals in the pharmaceutical industry aiming to optimize and develop sustainable manufacturing processes for essential medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Blog Archives - The Science Snail [sciencesnail.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 62049-65-4 [chemnet.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 62049-65-4 [m.chemicalbook.com]

- 7. This compound | 62049-65-4 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. lookchem.com [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Ibuprofen Synthesis [doc.comsol.com]

Synthesis of 1-(1-Chloroethyl)-4-isobutylbenzene: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of 1-(1-Chloroethyl)-4-isobutylbenzene, a key intermediate in the production of various pharmaceuticals. This document details the core synthetic methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols for the key transformations involved.

Introduction

This compound is a halogenated aromatic compound of significant interest in organic synthesis, primarily for its role as a precursor in the manufacture of active pharmaceutical ingredients (APIs). Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This guide will focus on the most prevalent and efficient synthetic route, which proceeds through three main stages: Friedel-Crafts acylation, subsequent reduction of the resulting ketone, and final chlorination of the alcohol intermediate.

Core Synthetic Pathway

The most widely adopted synthetic route to this compound is a three-step process commencing with the Friedel-Crafts acylation of isobutylbenzene (B155976). This is followed by the reduction of the intermediate ketone, 4'-isobutylacetophenone (B122872), to form 1-(4-isobutylphenyl)ethanol (B131453). The final step involves the chlorination of this alcohol to yield the target molecule.

Caption: Overall synthetic pathway for this compound.

Data Presentation: A Comparative Summary of Synthetic Steps

The following table summarizes the quantitative data for each key step in the synthesis of this compound, providing a clear comparison of reported yields and reaction conditions.

| Step | Reaction | Reagents | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Purity (%) |

| 1 | Friedel-Crafts Acylation | Isobutylbenzene, Acetyl Chloride | AlCl₃ | Methylene (B1212753) Chloride | 0 to RT | ~90 | >95 (GC) |

| 2 | Ketone Reduction | 4'-Isobutylacetophenone, Sodium Borohydride (B1222165) | - | Methanol (B129727)/Ethanol | 0 to RT | >90 | >98 |

| 3 | Alcohol Chlorination | 1-(4-Isobutylphenyl)ethanol, Thionyl Chloride | - | Dichloromethane | 0 - 20 | 98 | >98 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

This procedure outlines the synthesis of 4'-isobutylacetophenone from isobutylbenzene and acetyl chloride using an aluminum chloride catalyst.[1][2][3]

Methodology:

-

To a dried, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and methylene chloride.

-

Cool the stirred suspension to 0°C in an ice bath.

-

Slowly add a solution of acetyl chloride (1.1 equivalents) in methylene chloride to the suspension over a period of 10-15 minutes.

-

Following the addition of acetyl chloride, add a solution of isobutylbenzene (1.0 equivalent) in methylene chloride dropwise over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 30 minutes.

-

Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4'-isobutylacetophenone.

-

The product can be further purified by vacuum distillation.

Caption: Experimental workflow for Friedel-Crafts acylation.

Step 2: Reduction of 4'-Isobutylacetophenone

This protocol details the reduction of 4'-isobutylacetophenone to 1-(4-isobutylphenyl)ethanol using sodium borohydride.[4][5]

Methodology:

-

In a round-bottom flask, dissolve 4'-isobutylacetophenone (1.0 equivalent) in methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

In a separate container, dissolve sodium borohydride (1.2 equivalents) in the same solvent.

-

Slowly add the sodium borohydride solution to the ketone solution, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully add dilute hydrochloric acid to quench the excess sodium borohydride.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain 1-(4-isobutylphenyl)ethanol, which can be used in the next step without further purification if the purity is sufficient.

Caption: Experimental workflow for ketone reduction.

Step 3: Chlorination of 1-(4-Isobutylphenyl)ethanol

This procedure describes the conversion of 1-(4-isobutylphenyl)ethanol to this compound using thionyl chloride.[6]

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1-(4-isobutylphenyl)ethanol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound.

-

The crude product can be purified by vacuum distillation if necessary.

Caption: Experimental workflow for alcohol chlorination.

Conclusion

The synthesis of this compound is a well-established three-step process that is both efficient and scalable. The methodologies presented in this guide, based on a thorough review of the available literature, provide a solid foundation for researchers, scientists, and drug development professionals working with this important chemical intermediate. By carefully controlling the experimental parameters outlined, high yields and purities of the target compound can be reliably achieved.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. websites.umich.edu [websites.umich.edu]

- 3. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(1-Chloroethyl)-4-isobutylbenzene

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(1-Chloroethyl)-4-isobutylbenzene, a key intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen (B1674241).[1][2] The synthesis is achieved through the chlorination of 1-(4-isobutylphenyl)ethanol (B131453). This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, workup, and purification. Additionally, physical and chemical properties of the target compound are summarized for reference.

Introduction

This compound is a crucial building block in pharmaceutical synthesis. Its primary application is as a precursor to 2-(4-isobutylphenyl)propanoic acid (Ibuprofen), a widely used NSAID for pain relief, fever reduction, and inflammation management.[1] The synthesis route detailed herein involves the nucleophilic substitution of the hydroxyl group in 1-(4-isobutylphenyl)ethanol with a chloride ion, a common and effective method for producing alkyl halides.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 62049-65-4 |

| Molecular Formula | C₁₂H₁₇Cl |

| Molecular Weight | 196.72 g/mol [3] |

| Boiling Point | 260.1°C at 760 mmHg[2][3] |

| Melting Point | 59-60 °C[2][3] |

| Density | 0.98 g/cm³[2][3] |

| Flash Point | 103.6°C[2][3] |

| Refractive Index | 1.504[4] |

Experimental Protocol: Synthesis from 1-(4-isobutylphenyl)ethanol

This protocol is adapted from established laboratory procedures for the synthesis of ibuprofen intermediates.[5]

3.1. Materials and Reagents

Table 2: List of Materials and Reagents

| Reagent/Material | Grade | Quantity | Supplier Example |

| 1-(4-isobutylphenyl)ethanol | ≥98% | 1.10 mL (approx. 1.0 g) | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 12.0 M (concentrated) | 10.0 mL | Fisher Scientific |

| Diethyl Ether (anhydrous) | ACS Grade | 50 mL | VWR |

| Sodium Sulfate (B86663) (anhydrous) | ACS Grade | 5 g | EMD Millipore |

| Separatory Funnel | 125 mL | - | - |

| Round-bottom flask | 50 mL | - | - |

| Magnetic stirrer and stir bar | - | - | - |

| Rotary evaporator | - | - | - |

3.2. Procedure

-

Reaction Setup: In a 125 mL separatory funnel, place 1.10 mL of 1-(4-isobutylphenyl)ethanol.

-

Addition of HCl: Carefully add 10.0 mL of 12.0 M hydrochloric acid to the separatory funnel containing the alcohol.[5]

-

Reaction: Stopper the separatory funnel and shake the mixture vigorously for a period of 5 minutes.[5] Periodically vent the funnel to release any pressure buildup.

-

Phase Separation: Allow the layers to separate. The organic layer (containing the product) should be the upper layer.

-

Extraction and Washing:

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer with 15 mL of deionized water.

-

Subsequently, wash the organic layer with 15 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Finally, wash the organic layer with 15 mL of brine solution.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove residual water.

-

Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude this compound.

3.3. Purification

The crude product can be purified by vacuum distillation to obtain a higher purity product.[6]

-

Apparatus: Assemble a standard vacuum distillation apparatus.

-

Procedure: Transfer the crude product to the distillation flask. Heat the flask gently under reduced pressure. Collect the fraction that distills at the appropriate boiling point for this compound under the applied vacuum.

Workflow and Diagrams

The synthesis process can be visualized as a straightforward workflow from the starting material to the final product.

Caption: Synthesis workflow for this compound.

Safety Precautions

-

Handle concentrated hydrochloric acid with extreme care in a well-ventilated fume hood. It is highly corrosive and can cause severe burns.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diethyl ether is highly flammable. Ensure there are no open flames or spark sources in the vicinity.

-

The reaction in the separatory funnel may build up pressure. Vent the funnel frequently and away from your face.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the product and confirm its molecular weight.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. Careful execution of the steps outlined, along with appropriate safety measures, will yield the desired product for further use in research and development, particularly in the synthesis of pharmaceuticals like Ibuprofen.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-(1-Chloroethyl)-4-isobutylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory-scale synthesis of 1-(1-chloroethyl)-4-isobutylbenzene, a key intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen. The synthesis involves the chlorination of the precursor alcohol, 1-(4-isobutylphenyl)ethanol (B131453). Two common and effective methods are presented: chlorination using thionyl chloride and a reaction with concentrated hydrochloric acid.

Introduction

This compound is a crucial synthetic intermediate. Its primary application lies in the subsequent carbonylation reaction to produce Ibuprofen, a widely used analgesic and anti-inflammatory drug. The efficiency and purity of this chloro-intermediate directly impact the overall yield and quality of the final active pharmaceutical ingredient. The protocols detailed below are established laboratory methods for the conversion of the corresponding secondary benzylic alcohol to the target alkyl chloride.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis protocols described.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 1-(4-isobutylphenyl)ethanol | C₁₂H₁₈O | 178.27 | - | - | - |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | Colorless to yellow fuming liquid | -76 | 76 |

| Dichloromethane (B109758) (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Colorless volatile liquid | -96.7 | 39.6 |

| Hydrochloric acid (HCl, conc.) | HCl | 36.46 | Colorless to slightly yellow fuming liquid | - | - |

| This compound | C₁₂H₁₇Cl | 196.72 | Colorless liquid | 59-60 | 260.1 at 760 mmHg[1][2][3] |

Table 2: Summary of Synthesis Protocols

| Parameter | Protocol 1: Thionyl Chloride | Protocol 2: Hydrochloric Acid |

| Starting Material | 1-(4-isobutylphenyl)ethanol | 1-(4-isobutylphenyl)ethanol |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Concentrated Hydrochloric Acid (12 M) |

| Solvent | Dichloromethane (CH₂Cl₂) | None (neat) |

| Reaction Temperature | 0 °C to 20 °C | Room Temperature |

| Reaction Time | Not specified | 5 minutes |

| Work-up | Not specified in detail | Extraction and drying |

| Reported Yield | 98.0%[1] | Modest (specific value not reported) |

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a literature procedure with a high reported yield.[1]

Materials:

-

1-(4-isobutylphenyl)ethanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere, dissolve 1-(4-isobutylphenyl)ethanol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approximately 20 °C) and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, carefully quench any remaining thionyl chloride.

-

Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation if necessary.

Protocol 2: Synthesis of this compound using Hydrochloric Acid

This is a rapid and solvent-free method suitable for small-scale synthesis. The reaction proceeds readily due to the stability of the benzylic carbocation intermediate.

Materials:

-

1-(4-isobutylphenyl)ethanol

-

Concentrated Hydrochloric Acid (12.0 M)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Beakers and flasks

Procedure:

-

Place a measured amount of 1-(4-isobutylphenyl)ethanol into a separatory funnel.

-

Add an excess of concentrated hydrochloric acid (e.g., 10 mL of 12.0 M HCl for approximately 1 mL of the alcohol).

-

Stopper the separatory funnel and shake the mixture vigorously for a period of 5 minutes at room temperature. Periodically vent the funnel to release any pressure buildup.

-

Allow the layers to separate. The product, this compound, will be the organic layer.

-

Separate and collect the organic layer.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Decant or filter to remove the drying agent, yielding the product. Purity can be assessed by spectroscopic methods (e.g., NMR).

Mandatory Visualizations

Caption: Experimental workflows for the synthesis of this compound.

Caption: Signaling pathway from precursor to Ibuprofen.

References

Application Notes and Protocols for the Purification of 1-(1-Chloroethyl)-4-isobutylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of 1-(1-Chloroethyl)-4-isobutylbenzene, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols focus on two primary purification techniques: recrystallization and vacuum distillation, chosen based on the compound's physical properties. Additionally, methods for assessing the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are described. This guide is intended to provide researchers with a comprehensive resource for obtaining high-purity this compound.

Introduction

This compound is a solid organic compound with a melting point of 59-60°C and a boiling point of 260.1°C at atmospheric pressure.[1][2] Its purification is a critical step to ensure the quality and efficacy of downstream products. The choice of purification method depends on the nature and quantity of impurities present, which are often related to the synthetic route employed. A common synthesis involves the chlorination of 1-(4-isobutylphenyl)ethanol (B131453) using reagents like thionyl chloride.[3] This can lead to impurities such as the unreacted starting alcohol and various side-products.

This document outlines two effective purification strategies: recrystallization for smaller scales and high purity requirements, and vacuum distillation for larger quantities or to remove non-volatile impurities.

Potential Impurities

Understanding the potential impurities is crucial for selecting the appropriate purification technique. Based on a likely synthesis route from 1-(4-isobutylphenyl)ethanol, the following impurities may be present:

-

Unreacted Starting Material: 1-(4-isobutylphenyl)ethanol.

-

Over-alkylation Products: Di- or poly-chloroethylated isobutylbenzene (B155976) species.

-

Isomers: Positional isomers of the chloroethyl group on the aromatic ring, although the para-isomer is typically favored.

-

Solvent Residues: Residual solvents from the synthesis and work-up steps.

-

Inorganic Salts: Residual salts from the reaction work-up.

Purification Techniques

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

3.1.1. Data Presentation: Recrystallization Solvent Selection

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures. The following table provides a guide to selecting a suitable solvent system for this compound based on general solubility principles.

| Solvent System | Predicted Solubility of this compound at Room Temperature | Predicted Solubility of this compound at Elevated Temperature | Potential for Impurity Removal |

| Heptane (B126788) or Hexane | Low | High | Good for polar impurities |

| Isopropanol | Low to Moderate | High | Good for non-polar impurities |

| Ethanol/Water | Low (in high water content) | High (in optimal ratio) | Versatile for a range of impurities |

| Toluene | High | Very High | May require a co-solvent for precipitation |

| Acetone/Water | Low (in high water content) | High (in optimal ratio) | Good for moderately polar impurities |

3.1.2. Experimental Protocol: Recrystallization

-

Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent mixture from the table above. A good starting point is a non-polar solvent like heptane or a mixture of a good solvent (e.g., ethanol) and an anti-solvent (e.g., water).

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50°C) until a constant weight is achieved.

3.1.3. Visualization: Recrystallization Workflow

References

Application Note: Characterization of 1-(1-Chloroethyl)-4-isobutylbenzene using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(1-Chloroethyl)-4-isobutylbenzene is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. Accurate structural elucidation and purity assessment of this intermediate are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Experimental Protocols

1. Sample Preparation

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

-

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

NMR tube (5 mm diameter)

-

Pipettes

-

Vortex mixer

-

-

Procedure:

-

Weigh approximately 10-20 mg of the this compound sample directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition

-

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Software: Standard spectrometer control and data processing software.

-

¹H NMR Spectroscopy Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16 to 64 (depending on sample concentration)

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

Transmitter Frequency Offset: Centered on the spectral region of interest (~5 ppm)

-

-

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024 to 4096 (or more, as ¹³C has low natural abundance)

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: 0 to 200 ppm

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃